molecular formula C17H18IN B065629 3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 163076-45-7

3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B065629
CAS No.: 163076-45-7
M. Wt: 363.24 g/mol
InChI Key: JZWYVGORTNGZOM-UHFFFAOYSA-N
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Description

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound with the molecular formula C17H18IN It is known for its unique structure, which includes an indanamine core substituted with a dimethylamino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable indanamine derivative, followed by N,N-dimethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The N,N-dimethylation step can be achieved using dimethylamine and a suitable base under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or reduced aromatic compounds. Substitution reactions can introduce various functional groups, such as azides or thiols, into the molecule .

Scientific Research Applications

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodophenyl group may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-Indanamine: A simpler analog without the dimethylamino and iodophenyl groups.

    N,N-Dimethyl-1-indanamine: Lacks the iodophenyl substitution.

    3-(4-Iodophenyl)-1-indanamine: Does not have the N,N-dimethylamino group.

Uniqueness

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is unique due to the presence of both the N,N-dimethylamino and iodophenyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The iodophenyl group, in particular, enhances its reactivity and potential as a probe in biological studies .

Properties

CAS No.

163076-45-7

Molecular Formula

C17H18IN

Molecular Weight

363.24 g/mol

IUPAC Name

3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3

InChI Key

JZWYVGORTNGZOM-UHFFFAOYSA-N

SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I

Synonyms

N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine
trans-DIPI

Origin of Product

United States

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